4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride

Positional isomerism Medicinal chemistry Structure-activity relationship

Inconsistent pharmacological outcomes arise when 2-piperazinyl-benzothiazole isomers are interchanged, as substituent position dictates conformational bias and PPARδ binding-pocket fit. The 4-isopropyl dihydrochloride (CAS 1864073-93-7) solves this by placing steric bulk adjacent to the piperazine junction. • Unique steric probe: maps PPARδ orthosteric tolerance near the piperazine-benzothiazole interface; essential for subtype-selectivity SAR over PPARα/γ. • Aqueous-ready salt: diHCl form prevents precipitation in parallel synthesis, enabling direct amide coupling, sulfonylation or reductive amination. • ≥95% purity: use as-supplied without further purification, accelerating library production.

Molecular Formula C14H21Cl2N3S
Molecular Weight 334.3 g/mol
CAS No. 1864073-93-7
Cat. No. B1403676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride
CAS1864073-93-7
Molecular FormulaC14H21Cl2N3S
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=CC=C1)SC(=N2)N3CCNCC3.Cl.Cl
InChIInChI=1S/C14H19N3S.2ClH/c1-10(2)11-4-3-5-12-13(11)16-14(18-12)17-8-6-15-7-9-17;;/h3-5,10,15H,6-9H2,1-2H3;2*1H
InChIKeyRGTQPDAJXIUCOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole Dihydrochloride – Structural Baseline for Benzothiazole-Piperazine Procurement


4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole dihydrochloride (CAS 1864073-93-7) is a salt-form benzothiazole derivative bearing a piperazine moiety at the 2-position and an isopropyl substituent at the 4-position of the benzothiazole ring . The compound is primarily utilized as a synthetic building block and scaffold for medicinal chemistry programs, including the development of PPARδ agonists [1]. Its dihydrochloride salt enhances aqueous solubility and facilitates handling in parallel synthesis workflows.

Why Generic 2-Piperazinyl-benzothiazole Analogs Cannot Substitute for 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole Dihydrochloride


In-class 2-piperazinyl-benzothiazole derivatives are not freely interchangeable because the position and nature of the substituent on the benzothiazole ring critically modulate both the conformational bias of the piperazine moiety and the compound's overall lipophilicity [1]. The isopropyl group at the 4-position introduces steric bulk proximal to the piperazine attachment point, which directly influences target binding pocket complementarity—an effect not replicated by unsubstituted, 5-substituted, or 6-substituted isomers [2]. This substitution pattern can alter agonist efficacy and subtype selectivity for nuclear receptors such as PPARδ, making generic replacement a risk for inconsistent pharmacological outcomes [2].

Quantitative Differentiation Evidence for 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole Dihydrochloride vs. Closest Analogs


Positional Isomer Comparison: 4-Isopropyl vs. 6-Isopropyl Substitution on 2-Piperazinyl-benzothiazole

The 4-isopropyl substitution positions steric bulk adjacent to the piperazine–benzothiazole junction, whereas the 6-isopropyl isomer (CAS 1018276-26-0) places the same group at the distal end of the benzothiazole ring . This positional difference is predicted to alter the conformational equilibrium of the pendant piperazine ring, a critical parameter for target binding in PPARδ agonist scaffolds [1].

Positional isomerism Medicinal chemistry Structure-activity relationship

Lipophilicity Shift Induced by 4-Isopropyl Substitution Relative to Unsubstituted Parent

The introduction of an isopropyl group at the 4-position increases calculated logP (clogP) relative to the unsubstituted 2-piperazin-1-yl-1,3-benzothiazole scaffold. Based on fragment-based calculation, the isopropyl substituent contributes approximately +1.5 log units to lipophilicity [1]. The target compound, as the dihydrochloride salt, exhibits enhanced aqueous solubility while retaining increased intrinsic lipophilicity of the free base, a profile useful for optimizing membrane permeability in cell-based assays .

Lipophilicity clogP Physicochemical property

Dihydrochloride Salt Form: Solubility Advantage over Free Base for Aqueous Synthesis Protocols

The dihydrochloride salt (CAS 1864073-93-7) provides markedly improved aqueous solubility compared to the free base form (CAS 1018251-30-3). While direct solubility measurements are not publicly available for this specific compound, the general solubility enhancement of piperazine dihydrochloride salts over their free bases is well-established, typically increasing aqueous solubility by 10- to 100-fold [1]. This salt form is supplied at ≥97% purity (HPLC) by multiple vendors, making it suitable for direct use in aqueous reaction media without additional neutralization steps .

Salt form Aqueous solubility Parallel synthesis

Optimal Procurement-Driven Application Scenarios for 4-Isopropyl-2-piperazin-1-yl-1,3-benzothiazole Dihydrochloride


PPARδ Agonist Lead Optimization and Structure-Activity Relationship (SAR) Studies

The 4-isopropyl substitution pattern directly probes the steric tolerance of the PPARδ binding pocket near the piperazine–benzothiazole junction, a region identified as critical for subtype selectivity over PPARα and PPARγ in the 2-piperazinyl-benzothiazole series [1]. This compound serves as a key intermediate for synthesizing analogs like the potent agonist 5g (EC50 = 4.1 nM, hPPARδ), enabling systematic exploration of hydrophobic interactions in the binding site [1].

Positional Isomer Library Synthesis for Conformational Analysis

Researchers requiring a complete set of isopropyl-substituted 2-piperazinyl-benzothiazole isomers (4-, 5-, 6-, and 7-positions) to map conformational preferences and target engagement should prioritize procurement of the 4-isopropyl isomer due to its unique steric environment adjacent to the piperazine attachment point [2]. This positional library approach is essential for deconvoluting substituent effects in medicinal chemistry campaigns [1].

Aqueous Parallel Synthesis and High-Throughput Chemistry Workflows

The dihydrochloride salt form (CAS 1864073-93-7) is directly compatible with aqueous reaction conditions, avoiding the precipitation issues often encountered with the free base (CAS 1018251-30-3) [3]. The ≥97% purity specification supports direct use in amide coupling, sulfonylation, or reductive amination steps without additional purification, streamlining library production .

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